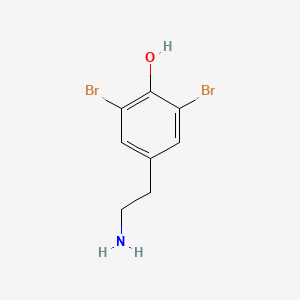

4-(2-Aminoethyl)-2,6-dibromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dibromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFLDHTYCUHHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to the Synthesis of 4-(2-Aminoethyl)-2,6-dibromophenol

The synthesis of this compound can be approached through several routes, primarily involving the introduction of bromine atoms onto a phenolic precursor and manipulation of the aminoethyl side chain.

Bromination Strategies on Phenolic Precursors

A fundamental step in the synthesis of this compound is the regioselective bromination of a phenolic ring. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which facilitates electrophilic aromatic substitution.

A common precursor for this transformation is tyramine (B21549) (4-(2-aminoethyl)phenol). Direct bromination of tyramine presents a challenge due to the presence of the reactive amino group, which can also react with bromine. Therefore, protection of the amino group is a crucial prerequisite.

Another key precursor is 2,6-dibromophenol, which can be synthesized from phenol. For instance, phenol can be treated with N-bromosuccinimide in dichloromethane (B109758) in the presence of diisopropylamine (B44863) to yield 2,6-dibromophenol.

Functional Group Interconversions and Protecting Group Chemistry

Protecting group chemistry is indispensable in the multi-step synthesis of this compound to ensure the chemoselectivity of reactions.

The amino group of tyramine is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. These protecting groups are stable under the conditions required for bromination and can be readily removed under acidic or hydrogenolytic conditions, respectively.

Alternatively, a nitro group can serve as a precursor to the amino group. For example, 2,6-dibromo-4-nitrophenol (B181593) can be synthesized and subsequently reduced to the corresponding aminophenol. synhet.com A detailed procedure involves the reduction of 2-nitro-4,6-dibromo-phenol using sodium thiosulfate (B1220275) in a mixture of methanol (B129727) and aqueous sodium hydroxide. synhet.com

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed using either a linear or a convergent approach.

Linear Synthesis: A linear synthesis would typically start from tyramine. The amino group is first protected, followed by the bromination of the aromatic ring, and finally, deprotection of the amino group to yield the target compound. This approach is straightforward but can be less efficient if the yield of any single step is low.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives allows for the systematic exploration of how structural modifications impact the compound's properties.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be modified through various reactions to produce a range of derivatives.

O-Alkylation: Ether derivatives can be prepared by reacting the phenolic hydroxyl group with alkyl halides in the presence of a base.

O-Acylation: Ester derivatives can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides.

These modifications can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Diversification of the Aminoethyl Side Chain

The amino group of the side chain is a key site for diversification.

N-Acylation: The primary amine can be readily acylated using various acylating agents to form amides. For example, tyramine hydrochloride can be reacted with 4-chlorobenzoyl chloride in the presence of a base to yield N-(4-chlorobenzoyl)-tyramine. google.com

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines.

Formation of Heterocycles: The amino group can be incorporated into heterocyclic rings. For instance, a derivative, 4-(6-Amino-2-ethyl-2-methyl-1,3,5-triazin-1-yl)-2,6-dibromophenol, has been reported, showcasing a significant modification of the amino functionality. synhet.com

| Precursor | Reagent(s) | Product | Reference |

| Phenol | N-Bromosuccinimide, Diisopropylamine | 2,6-Dibromophenol | |

| 2-Nitro-4,6-dibromo-phenol | Sodium thiosulfate, Sodium hydroxide | 2-Amino-4,6-dibromophenol | synhet.com |

| Tyramine hydrochloride | 4-Chlorobenzoyl chloride, Base | N-(4-Chlorobenzoyl)-tyramine | google.com |

| Derivative Type | Modification | Example Reagent(s) | Potential Product Class |

| Phenolic Hydroxyl | O-Alkylation | Alkyl halide, Base | Ethers |

| Phenolic Hydroxyl | O-Acylation | Acyl chloride, Base | Esters |

| Aminoethyl Side Chain | N-Acylation | Acyl chloride, Base | Amides |

| Aminoethyl Side Chain | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amines |

| Aminoethyl Side Chain | Heterocycle Formation | - | Triazine derivatives |

Halogenation Pattern Variations (e.g., Iodinated Analogs)

The core structure of this compound can be modified by substituting the bromine atoms with other halogens. A key example of this is the synthesis of its iodinated analog, 4-(2-aminoethyl)-2,6-diiodophenol (B15343178). The preparation of this analog involves the direct iodination of the precursor, tyramine (4-(2-Aminoethyl)phenol).

The synthesis of 4-(2-aminoethyl)-2,6-diiodophenol proceeds from a starting compound which is treated with hydrochloric acid in ethyl acetate. This mixture is stirred at room temperature for several hours. Following the reaction, the solvent is evaporated, and the remaining residue is neutralized using a sodium bicarbonate solution, which results in the precipitation of the final product as a white solid. chemicalbook.com

Detailed findings from the synthesis of the di-iodinated analog are presented below.

Table 1: Synthesis and Characterization of 4-(2-aminoethyl)-2,6-diiodo-phenol

| Parameter | Details |

|---|---|

| Starting Material | Compound A (presumed to be a protected form of tyramine) |

| Reagents | 37% Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), 10% Sodium Bicarbonate (NaHCO₃) |

| Reaction Conditions | Stirred at room temperature for 3 hours. |

| Product | 4-(2-aminoethyl)-2,6-diiodo-phenol |

| Appearance | White solid |

| ¹H NMR Data (600 MHz, DMSO-d6) | δ 7.64 (s, 2H, Aromatic H-2), 2.97 (t, 2H, Ethyl H-6), 2.76 (t, 2H, Ethyl H-5) |

Data sourced from ChemicalBook synthesis procedure for CAS 370-00-3. chemicalbook.com

This variation in halogenation from bromine to iodine on the phenolic ring highlights a versatile method for creating structural analogs, which can be crucial for further comparative studies.

Generation of Schiff Bases and Metal Complexes Incorporating the Dibromophenol Moiety

The primary amino group (-NH₂) of the this compound moiety is a key functional group that allows for the generation of a wide variety of derivatives, most notably Schiff bases.

Schiff bases, which contain a carbon-nitrogen double bond (azomethine group), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jcsp.org.pk In this case, the aminoethyl group of this compound can react with various aldehydes and ketones, often in an alcohol solvent and sometimes with an acid catalyst, to yield the corresponding Schiff base. researchgate.net These reactions are versatile, allowing for the introduction of a wide range of substituents depending on the carbonyl compound used. jcsp.org.pkresearchgate.net

These Schiff base ligands, which possess donor atoms like nitrogen and the phenolic oxygen, are excellent chelating agents for metal ions. nanobioletters.com A significant body of research demonstrates that Schiff base ligands readily form stable complexes with a variety of transition metals, such as copper (II), nickel (II), cobalt (II), and zinc (II). nanobioletters.comresearchgate.netresearchgate.net The coordination typically occurs through the imine nitrogen and the deprotonated phenolic oxygen. researchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net

Table 2: General Characteristics of Schiff Bases and Metal Complexes

| Derivative | General Synthetic Method | Key Structural Feature | Common Metal Ions for Complexation |

|---|---|---|---|

| Schiff Bases | Condensation of the primary amine with an aldehyde or ketone. jcsp.org.pkresearchgate.net | Azomethine (-C=N-) group. jcsp.org.pk | N/A |

| Metal Complexes | Reaction of the Schiff base ligand with a metal salt (e.g., MCl₂ or M(OAc)₂). researchgate.netresearchgate.net | Metal center coordinated to ligand donor atoms (N, O). nanobioletters.comresearchgate.net | Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Pd²⁺, Pt²⁺. nanobioletters.comresearchgate.net |

This table summarizes general principles observed in Schiff base chemistry and is not specific to this compound derivatives for which specific literature was not found.

The synthesis of these metal complexes expands the chemical diversity of the original dibromophenol structure, leading to new compounds with potentially unique electronic and structural properties. nanobioletters.com

Advanced Synthetic Techniques and Reaction Optimizations

The synthesis of this compound itself can be approached through various routes, with opportunities for optimization. A common strategy for synthesizing substituted phenols involves the direct electrophilic halogenation of a phenolic precursor. In this case, the logical precursor is tyramine (4-(2-Aminoethyl)phenol). chemeo.com

A well-established method for the dibromination of a similar structure, p-nitrophenol, involves dissolving the starting material in glacial acetic acid and then adding a solution of bromine, also in glacial acetic acid, dropwise with stirring. orgsyn.org After the addition, the mixture is typically stirred and may be gently heated to drive the reaction to completion and remove excess bromine. orgsyn.org The product is then precipitated by adding water. orgsyn.org This procedure yields a high percentage of the desired 2,6-dibrominated product. orgsyn.org

Table 3: Example Reaction Conditions for Dibromination of a Phenolic Compound

| Parameter | Details |

|---|---|

| Starting Material | p-Nitrophenol |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Procedure | Dropwise addition of bromine solution at room temperature, followed by stirring and gentle heating. |

| Workup | Precipitation with water, filtration, and washing. |

| Yield | 96-98% (for 2,6-dibromo-4-nitrophenol) |

Data from Organic Syntheses procedure for the preparation of 2,6-dibromo-4-nitrophenol. orgsyn.org

For the synthesis of this compound from tyramine, several factors could be optimized to improve yield and purity:

Choice of Brominating Agent: While molecular bromine (Br₂) is effective, other reagents like N-Bromosuccinimide (NBS) could offer milder reaction conditions and potentially higher selectivity, minimizing side reactions.

Solvent System: Glacial acetic acid is a common choice, but other polar aprotic or protic solvents could be explored to optimize solubility and reaction rates.

Temperature Control: Careful control of the reaction temperature is crucial to prevent over-bromination or the formation of undesired isomers.

Protecting Groups: Depending on the reactivity of the amino group under specific brominating conditions, a protection-deprotection strategy might be considered, although the strong activating and ortho-directing nature of the hydroxyl group often dominates the reaction.

Advanced techniques could also involve flow chemistry, where reagents are mixed in continuous streams, allowing for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability.

Molecular Interactions and Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies of 4-(2-Aminoethyl)-2,6-dibromophenol and its Derivatives

The relationship between the chemical structure of this compound and its biological activity is a critical area of research. Structure-Activity Relationship (SAR) studies help to elucidate how specific structural features of the molecule and its derivatives contribute to their interactions with biological targets.

Influence of Bromine Substitution on Molecular Recognition

The presence and position of bromine atoms on the phenol (B47542) ring are significant determinants of molecular recognition. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in the binding of a ligand to a protein. The bromine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on a receptor. This interaction is influenced by the size, polarizability, and electronegativity of the bromine atom. Studies on various brominated compounds have shown that bromine substitution can guide molecular stacking and influence intermolecular interactions, which are critical for receptor binding. rsc.org The electrostatic potential of the bromine atoms, characterized by a positive σ-hole and a negatively charged equatorial zone, facilitates specific types of intermolecular contacts that can be crucial for both homochiral and heterochiral recognition in crystallization processes. nih.gov

In the context of other bromophenol derivatives, the number and position of bromine atoms have been shown to significantly affect their biological activities, including enzyme inhibition. For instance, studies on bromophenol-thiohydantoin, an inhibitor of the c-di-AMP synthase DisA, revealed that even minor changes, such as substituting bromine with chlorine, resulted in dramatic shifts in inhibitory potency. researchgate.net This highlights the sensitive nature of the halogen's contribution to molecular interactions. Furthermore, research on other brominated compounds has demonstrated that the 6-bromo position is not always essential for bioactivity, and this position can accommodate other functional groups, which can alter the binding affinity for target proteins. nih.gov

Interactive Table: Effect of Bromine Substitution on Biological Activity

| Compound | Substitution Pattern | Observed Effect |

| This compound | Dibromo at positions 2 and 6 | Specific receptor/enzyme interactions |

| Bromophenol-thiohydantoin | Brominated phenol moiety | Inhibition of c-di-AMP synthase researchgate.net |

| Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | Single bromo at position 6 | Not essential for bioactivity; position can be modified nih.gov |

| 2,4-Dibromophenol | Dibromo at positions 2 and 4 | Reduces voltage-dependent calcium channel currents nih.gov |

| 2,4,6-Tribromophenol | Tribromo at positions 2, 4, and 6 | Reduces voltage-dependent calcium channel currents nih.gov |

Role of the Aminoethyl Moiety in Receptor/Enzyme Binding

The 2-aminoethyl side chain is a common pharmacophore found in many biologically active molecules, including neurotransmitters and various drugs. nih.gov This moiety is crucial for interactions with a wide range of receptors and enzymes. The primary amine group, being protonated at physiological pH, can form strong ionic bonds and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a receptor or enzyme.

SAR studies on phenethylamine derivatives have consistently shown that modifications to the aminoethyl group can significantly impact binding affinity and selectivity. nih.gov The length of the alkyl chain and the nature of the substituents on the nitrogen atom are critical factors. For instance, in the context of dopamine transporter (DAT) inhibitors, the structure of the alkylamine derivative attached to the arylethylamine backbone influences the inhibitory activity. biomolther.org The aminoethyl moiety's flexibility allows it to adopt various conformations, enabling an optimal fit within the binding site. This conformational adaptability is a key feature of many phenethylamine-based ligands that target adrenergic, dopaminergic, and serotonergic receptors. mdpi.commdpi.com

Investigations into Enzyme Modulation by this compound Analogs

Analogs of this compound have been investigated for their ability to modulate the activity of various enzymes, offering potential therapeutic applications.

Exploration of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Irreversible)

Enzyme inhibitors can be classified based on their mechanism of action.

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.

Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of products.

Irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation.

The specific mechanism of inhibition by a this compound analog would depend on its interaction with the target enzyme. For example, if the analog binds to the active site, it would likely be a competitive inhibitor. If it binds to an allosteric site, it would be a non-competitive inhibitor.

Impact on Specific Enzyme Systems (e.g., Icmt, HIF-1 related pathways)

Isoprenylcysteine Carboxyl Methyltransferase (Icmt): Icmt is an enzyme involved in the post-translational modification of proteins, including the Ras family of oncoproteins. nih.gov Inhibition of Icmt is a potential strategy for cancer therapy. nih.gov While direct studies on this compound are not extensively documented in this context, the general class of small molecules is actively being explored as Icmt inhibitors. Cysmethynil, an indole-based inhibitor, has shown promise in inhibiting tumor cell growth. nih.govnih.gov The structural features of this compound could potentially be adapted to target this enzyme.

Hypoxia-Inducible Factor-1 (HIF-1) Related Pathways: HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels). mdpi.comresearchgate.net It is a key regulator of genes involved in angiogenesis, glucose metabolism, and cell survival, making it a critical target in cancer research. nih.govnih.gov The HIF-1 signaling pathway is complex and can be modulated at various levels. While there is no direct evidence linking this compound to HIF-1 inhibition, the search for small molecule inhibitors of the HIF-1 pathway is an active area of research.

Kinetic Characterization of Enzyme-Inhibitor/Activator Interactions

The interaction between an enzyme and an inhibitor can be quantitatively described by kinetic parameters. These parameters are typically determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Michaelis-Menten kinetics is a fundamental model used to describe enzyme kinetics. nih.gov The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

Inhibition constant (Kᵢ): For reversible inhibitors, the inhibition constant (Kᵢ) is a measure of the inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

Interactive Table: Kinetic Parameters in Enzyme Inhibition

| Parameter | Description | Significance |

| Vₘₐₓ | Maximum rate of reaction when the enzyme is saturated with substrate. | Indicates the catalytic efficiency of the enzyme. |

| Kₘ | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Reflects the affinity of the enzyme for its substrate. |

| Kᵢ | Inhibition constant; a measure of the inhibitor's potency. | A lower Kᵢ indicates a more potent inhibitor. |

| IC₅₀ | Concentration of an inhibitor that causes 50% inhibition of enzyme activity. | A common measure of inhibitor potency. |

The determination of these kinetic parameters is crucial for understanding the mechanism of inhibition and for the development of effective enzyme-targeted drugs. embrapa.brmdpi.comufop.br Different types of inhibition will have distinct effects on Vₘₐₓ and Kₘ, which can be visualized using Lineweaver-Burk plots. youtube.com

Nucleic Acid Interactions

There is currently no available scientific literature detailing the interaction of this compound with nucleic acids.

No studies have been published that investigate the potential DNA binding modes or measure the binding affinities of this compound. Research into how this compound might interact with the major or minor grooves of DNA, intercalate between base pairs, or bind electrostatically to the phosphate backbone has not been reported. Consequently, there is no data to present in tabular format regarding these interactions.

There is a lack of published research on the ability of this compound to induce DNA cleavage. No studies have explored whether this compound can act as a chemical nuclease, either directly or in the presence of co-factors. Furthermore, its potential involvement in oxidative processes leading to DNA damage has not been investigated.

Other Biomolecular Target Engagement Studies (excluding clinical targets)

Beyond nucleic acids, the interaction of this compound with other non-clinical, non-human biomolecular targets is also an area that remains to be explored. While related bromophenols from Odonthalia corymbifera have been shown to inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle of the pathogenic fungus Magnaporthe grisea, this is considered a clinical target in the context of antifungal research and thus falls outside the scope of this review.

No studies have been conducted to assess the binding of this compound to any non-human, non-clinical receptors. Therefore, data on its receptor binding profile, including affinities and specificities, is not available.

There is no published research on the broader protein interaction profile of this compound with non-human, non-clinical protein targets. Investigations into its potential enzymatic inhibition or modulation of other protein functions are absent from the scientific literature. As a result, no data is available to be compiled into a data table for this section.

Biological Activities and Cellular Responses Non Clinical, Non Human Centric

Antimicrobial Properties and Mechanisms of Action

Spectrum of Activity Against Microorganisms

Marine bromophenols have been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, various bromophenols isolated from marine algae have exhibited minimum inhibitory concentrations (MICs) that indicate potent activity. nih.govresearchgate.net While these findings are promising for the bromophenol class, specific MIC values for 4-(2-Aminoethyl)-2,6-dibromophenol against a spectrum of microorganisms are not detailed in the available research.

Interactive Data Table: Antimicrobial Spectrum of Selected Marine Bromophenols (Illustrative)

| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) |

| 3,4,6-tribromo-5-methoxymethyl-benzene-l,2-diol | Staphylococcus aureus | 2.8 µg/mL |

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117–2.5 µg/mL |

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5–2 µg/mL |

Note: This table is for illustrative purposes to show the activity of related bromophenols. Data specific to this compound is not available in the cited sources.

Evaluation of Cell Membrane Permeability and Integrity

A common mechanism of action for phenolic compounds involves the disruption of microbial cell membranes. mdpi.com This can lead to increased permeability and leakage of intracellular contents, ultimately resulting in cell death. While it is hypothesized that bromophenols may act in a similar manner, specific studies employing cell membrane permeability and integrity assays for this compound have not been found in the reviewed literature. Such assays would be crucial to determine if the compound affects the structural and functional integrity of microbial cell membranes.

Inhibition of Microbial Biofilm Formation

Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. mdpi.com Natural compounds, including some marine-derived substances, are being investigated for their potential to inhibit biofilm formation. mdpi.commdpi.com The ability to interfere with bacterial adhesion and the production of the extracellular polymeric matrix are key aspects of anti-biofilm activity. Although the general class of marine natural products is a promising source for anti-biofilm agents, there is no specific data available on the efficacy or mechanisms of this compound in the inhibition of microbial biofilm formation.

Beyond direct antimicrobial effects, bioactive compounds can modulate various cellular pathways and processes. Research into these interactions can reveal further therapeutic potential.

Modulation of Cellular Pathways and Processes (non-human, non-clinical models)

Investigation in in vitro Cell Culture Models (excluding human clinical cell lines)

Studies on related bromophenols have utilized non-human cell lines to investigate their effects on cellular functions. For example, the marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol were studied in neuroendocrine (PC12) cells, a cell line derived from a rat pheochromocytoma. nih.gov These studies provide a framework for how this compound could be investigated in similar non-human, non-clinical in vitro models to understand its cellular effects. However, at present, such specific studies on this compound are not available.

Effects on Cellular Signaling Pathways (e.g., related to enzyme modulation)

Bromophenols have been shown to modulate the activity of various enzymes and cellular signaling pathways. mdpi.com For example, certain bromophenols have demonstrated inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase in vitro. mdpi.com Furthermore, studies on 2,4-dibromophenol and 2,4,6-tribromophenol have shown that they can modulate voltage-dependent ion channel currents in neuroendocrine cells, thereby affecting cellular signaling. nih.gov While this suggests that this compound may also interact with cellular signaling components, specific research to confirm and detail these effects is currently lacking.

Antioxidant Activity and Oxidative Stress Modulation (non-clinical context)

There is currently no available scientific data from non-clinical studies to characterize the antioxidant activity or the potential for oxidative stress modulation of this compound. In vitro antioxidant assays, which are crucial for determining a compound's ability to neutralize free radicals, have not been reported for this specific molecule. researchgate.netmdpi.commdpi.comnih.govnih.govnih.gov Consequently, key metrics such as the half-maximal inhibitory concentration (IC50) in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are unknown.

Furthermore, no studies were found that investigated the effects of this compound on cellular models of oxidative stress. Research into its influence on intracellular reactive oxygen species (ROS) production, lipid peroxidation, or the activation of antioxidant response elements (ARE) under oxidative conditions has not been published. nih.govmdpi.comnih.govmdpi.com

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test System | Endpoint | Result |

|---|

Anti-inflammatory Potential (non-clinical context)

Similarly, there is a lack of published non-clinical research on the anti-inflammatory potential of this compound. In vitro and in vivo models are standard for assessing the anti-inflammatory effects of chemical compounds. nih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com However, no studies have been identified that assess the ability of this compound to inhibit key inflammatory mediators or pathways.

Investigations into its effects on pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or its ability to modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β) in cell-based assays, have not been reported. nih.gov Therefore, its potential to mitigate inflammatory responses at a cellular or organismal level remains uncharacterized.

Table 2: Non-Clinical Anti-inflammatory Studies on this compound

| Model/Assay | Key Findings |

|---|

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Simulation of Binding to Enzymes and Receptors

In silico molecular docking simulations could be employed to investigate the interaction of 4-(2-Aminoethyl)-2,6-dibromophenol with various biological targets. For instance, bromophenols isolated from marine algae have been shown to interact with enzymes such as tyrosinase, aldose reductase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.govresearchgate.nete-nps.or.kr Docking studies of this compound could be performed against these and other enzymes to predict its potential inhibitory or activating effects. The process would involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the potential binding poses based on their predicted binding affinity. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the docking results would reveal the specific molecular interactions driving the binding of this compound to a target. Key interactions to analyze would include:

Hydrogen Bonding: The hydroxyl and amino groups on the compound are potential hydrogen bond donors and acceptors. The analysis would identify specific amino acid residues in the target's active site that form hydrogen bonds with these groups.

Hydrophobic Interactions: The brominated phenyl ring contributes to the molecule's hydrophobicity. The analysis would map out hydrophobic interactions between this ring and nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction that can be significant in ligand-protein binding.

Pi-Interactions: The aromatic ring can engage in π-π stacking, π-alkyl, and π-anion interactions with corresponding residues in the target protein. e-nps.or.krresearchgate.net

These interactions are crucial for the stability of the ligand-protein complex and can provide insights into the compound's mechanism of action. e-nps.or.kr

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and energetic landscape of a molecule.

Electronic Structure and Reactivity Descriptors

Methods like Density Functional Theory (DFT) could be used to calculate various electronic properties of this compound. These properties, often referred to as reactivity descriptors, include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding a molecule's reactivity and its ability to donate or accept electrons.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.

A study on aminophenol oxidation utilized quantum mechanics/molecular mechanics (QM/MM) methods to investigate reaction mechanisms, highlighting the utility of these calculations in understanding chemical transformations. physchemres.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation.

Conformational Analysis: This involves identifying the stable low-energy conformations of this compound. The flexible ethylamine (B1201723) side chain allows for multiple conformations, and understanding the preferred shapes is key to predicting how it will fit into a binding site.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand when bound to a protein target over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com

QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) of a series of compounds with their experimentally determined biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model typically involves:

Data Set Collection: Gathering a set of structurally related compounds with measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), steric parameters, and topological indices. nih.gov

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model. nih.govmdpi.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

For example, QSAR studies on chlorophenols have shown that descriptors like the n-octanol/water partition coefficient (log K(ow)) are significant predictors of toxicity. nih.gov Similar descriptors would likely be relevant for a QSAR model of brominated aminophenols.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for forecasting the biological activity of compounds. These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. For a molecule like this compound, developing a predictive model would involve synthesizing and testing a series of structurally similar compounds to generate the necessary data for model building.

The general workflow for creating a predictive QSAR model for a class of compounds including this compound would typically involve:

Data Set Compilation: A series of analogs would be synthesized, varying the substituents on the phenyl ring and the nature of the aminoethyl side chain. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building and Validation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to create a mathematical equation that links the descriptors to the biological activity. The predictive power of the resulting model would then be rigorously validated using internal and external sets of compounds.

While a specific QSAR model for this compound is not documented, such models are frequently developed for other classes of phenolic compounds and kinase inhibitors to guide the synthesis of more potent and selective drug candidates.

Identification of Key Structural Features for Desired Bioactivity

The molecular structure of this compound contains several key features that are likely to be critical for any potential biological activity. A detailed analysis of these features, based on established principles of medicinal chemistry, can provide insights into its mechanism of action at a molecular level.

Table 1: Key Structural Features of this compound and Their Potential Roles in Bioactivity

| Structural Feature | Potential Role in Bioactivity |

| Phenolic Hydroxyl (-OH) Group | Can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets like enzymes and receptors. The acidity of the phenol (B47542) can also play a role in its overall properties. |

| Dibromo Substitution (at positions 2 and 6) | The two bulky bromine atoms ortho to the hydroxyl group can influence the conformation of the molecule and provide steric hindrance. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding. The electron-withdrawing nature of bromine also affects the acidity of the phenolic proton. |

| Aminoethyl Side Chain (-CH2CH2NH2) | The basic amino group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. The ethyl linker provides flexibility, allowing the amino group to orient itself optimally for binding. |

| Para-substitution Pattern | The 1,4-substitution pattern on the benzene (B151609) ring, with the aminoethyl group positioned opposite the hydroxyl group, defines the overall geometry of the molecule and the relative positioning of the key interacting groups. |

Molecular docking is another computational technique that could be employed to understand the bioactivity of this compound. This method involves placing the 3D structure of the molecule into the binding site of a target protein to predict its binding orientation and affinity. Such studies could reveal specific interactions, like hydrogen bonds or hydrophobic interactions, that are key to its biological effects. However, without experimental data on its biological targets, any such docking studies would be speculative.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In a predicted ¹H NMR spectrum, the aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the ethylamine (B1201723) side chain would present as two triplets, corresponding to the -CH₂- groups. The chemical shifts are influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl and amino groups.

Similarly, a predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to the bromine and hydroxyl groups would be significantly shifted downfield. The aromatic carbons and the aliphatic carbons of the ethylamine side chain would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC, would be employed to correlate the proton and carbon signals, confirming the assignments. hmdb.ca

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Aminoethyl)-2,6-dibromophenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | s | 2H | Ar-H |

| ~ 3.0 | t | 2H | -CH₂-N |

| ~ 2.8 | t | 2H | Ar-CH₂- |

| (variable) | br s | 1H | -OH |

| (variable) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-OH |

| ~ 135 | C-H (aromatic) |

| ~ 130 | C-CH₂ |

| ~ 115 | C-Br |

| ~ 45 | -CH₂-N |

| ~ 35 | Ar-CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₉Br₂NO, the expected monoisotopic mass is approximately 292.905088 Da. chemspider.com The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include cleavage of the C-C bond alpha to the amino group (α-cleavage), leading to the loss of a CH₂NH₂ radical. Another prominent fragmentation would be the benzylic cleavage, resulting in the formation of a stable benzylic cation. The loss of bromine atoms and the hydroxyl group could also be observed.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 293/295/297 | [M]⁺ (Molecular Ion) |

| 263/265/267 | [M - CH₂NH₂]⁺ |

| 214/216 | [M - Br]⁺ |

| 184/186 | [M - Br - CH₂NH₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-Br bonds. The broad O-H stretching band would appear around 3200-3600 cm⁻¹, while the N-H stretching of the primary amine would be observed as two sharp peaks in the same region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aliphatic C-H stretching just below. The C-Br stretching would appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted phenol (B47542). The phenolic chromophore would exhibit π → π* transitions. The presence of the bromine atoms and the aminoethyl group would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. For instance, the related compound 2,6-dichlorophenol (B41786) shows absorbance peaks around 285 nm, 278 nm, and 205 nm. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 | O-H stretch (broad) |

| 3300-3500 | N-H stretch (two sharp peaks) |

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| ~ 1600, 1475 | Aromatic C=C stretch |

| < 800 | C-Br stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure. researchgate.net

The analysis would yield the crystal system, space group, and unit cell dimensions. More importantly, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and reveal the conformation of the ethylamine side chain relative to the phenyl ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, would also be elucidated, providing insight into the crystal packing.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.6 |

| Volume (ų) | 1225 |

| Z | 4 |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be key methods for this compound.

HPLC would be the primary method for both purification and purity assessment. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The elution of the compound would be monitored by a UV detector set at one of its absorption maxima. The retention time would be a characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration.

GC-MS could also be used for analysis, although the compound might require derivatization to increase its volatility and thermal stability. For instance, the hydroxyl and amino groups could be silylated. The gas chromatograph would separate the derivatized compound from any impurities, and the mass spectrometer would provide mass spectral data for identification. The retention time and the mass spectrum of the peak would be used to confirm the identity of the compound.

Table 6: Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~ 8.5 min |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Scalable Production

The limited availability of many marine natural products, including bromotyrosine derivatives, from their natural sources presents a significant hurdle for extensive research and development. kubikat.org To overcome this, the development of efficient and scalable synthetic routes is a primary focus. Current research is exploring biomimetic synthesis approaches that mimic the natural biosynthetic pathways of these compounds in marine organisms. researchgate.netnih.gov These strategies often involve fewer steps and milder reaction conditions compared to traditional multi-step organic syntheses.

Key considerations for future synthetic strategies include:

Green Chemistry Principles: Utilizing environmentally benign reagents and solvents to minimize the environmental impact of production. tandfonline.com

Catalytic Methods: Employing novel catalysts to improve reaction efficiency, selectivity, and yield.

Flow Chemistry: Implementing continuous flow technologies for safer, more controlled, and scalable production.

Successful large-scale synthesis will be crucial for providing a consistent and affordable supply of 4-(2-Aminoethyl)-2,6-dibromophenol and its derivatives for further investigation and application. nih.gov

Design and Synthesis of Advanced Functional Materials Incorporating this compound Derivatives

The inherent properties of this compound, such as its aromatic core, bromine substituents, and reactive aminoethyl side chain, make it an attractive building block for the creation of novel functional materials. Researchers are investigating the incorporation of this and similar marine-derived structures into polymers and other materials to impart specific functionalities.

| Potential Application Area | Rationale for Using this compound Derivatives | Desired Properties of the Functional Material |

|---|---|---|

| Antifouling Coatings | Brominated phenols are known to exhibit antifouling properties. mdpi.com | Durable, long-lasting, and environmentally friendly. |

| Flame Retardants | The presence of bromine atoms can impart flame retardant characteristics. | High thermal stability and low toxicity of combustion byproducts. |

| Specialty Polymers | The amino group allows for polymerization and copolymerization with other monomers. | Enhanced mechanical strength, thermal resistance, or specific chemical reactivity. |

The design and synthesis of these advanced materials will require a deep understanding of structure-property relationships to tailor the final material for specific applications.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological activities of this compound and its derivatives, future research will increasingly rely on systems biology and "omics" technologies. These approaches provide a holistic view of the molecular changes within a biological system upon exposure to a compound.

Genomics and Transcriptomics: Can identify genes and signaling pathways that are modulated by the compound, offering insights into its mechanism of action.

Proteomics: Can reveal changes in protein expression and post-translational modifications, helping to identify direct protein targets.

Metabolomics: Can analyze alterations in metabolic pathways, providing a functional readout of the compound's effects.

By integrating data from these different omics levels, researchers can construct comprehensive models of how this compound exerts its biological effects, paving the way for more targeted and effective applications.

Development of High-Throughput Screening Assays for Uncovering New Bioactivities

The discovery of novel bioactivities for this compound and its derivatives can be accelerated through the development and implementation of high-throughput screening (HTS) assays. nih.govacs.orgacs.orgvliz.befigshare.com HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets. nih.gov

Future HTS campaigns could focus on:

Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to identify novel and unexpected biological activities. nih.govacs.orgacs.orgvliz.befigshare.com

Target-Based Screening: Screening against specific enzymes, receptors, or other protein targets that are implicated in various diseases.

Mechanism-of-Action Studies: Utilizing HTS to quickly elucidate the mode of action of active compounds. nih.gov

The creation of diverse libraries of this compound derivatives will be essential to maximize the potential of HTS in discovering new lead compounds for various applications. acs.orgacs.orgvliz.befigshare.com

Application in Chemical Probes and Biosensors (non-clinical)

The unique chemical structure of this compound makes it a promising candidate for the development of chemical probes and biosensors for non-clinical research applications. rsc.org These tools are invaluable for studying complex biological processes. rsc.org

Potential applications include:

Fluorescent Probes: Modification of the this compound scaffold with fluorophores could enable the visualization and tracking of specific biomolecules or cellular events.

Affinity-Based Probes: Immobilization of the compound onto a solid support could be used to isolate and identify its binding partners within a complex biological sample.

Biosensors for Environmental Monitoring: The development of sensors capable of detecting specific environmental pollutants or toxins based on their interaction with this compound derivatives.

The design of effective chemical probes and biosensors will require careful consideration of the compound's structure, reactivity, and binding properties to ensure high selectivity and sensitivity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.